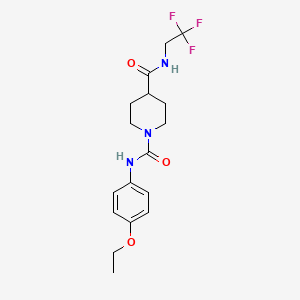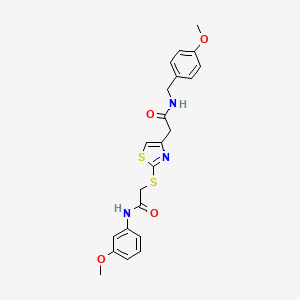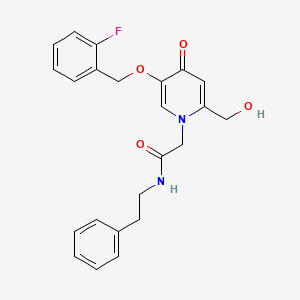![molecular formula C32H44BrN3O4 B2641469 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide CAS No. 613219-46-8](/img/structure/B2641469.png)
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains an indolinone moiety (2-oxoindoline), which is a common structural motif in many natural products and pharmaceuticals . The compound also contains a cyclopenta[a]phenanthren-17-yl moiety, which is a structural motif found in steroids .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indolinone and cyclopenta[a]phenanthren-17-yl moieties. These groups could potentially undergo a variety of chemical reactions, including redox reactions, substitution reactions, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could potentially increase its rigidity and affect its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of complex organic compounds, including those related to the specified compound. For instance, the cycloaddition reactions of various 2-oxoindolin-3-ylidene derivatives have been explored to create dispirocyclopentanebisoxindole derivatives, showcasing the synthetic versatility and potential applications of these compounds in organic chemistry and drug design (Lijuan Lu et al., 2014).
Biological Activities
The compound and its related derivatives have been investigated for various biological activities:
Anticancer and Antioxidant Activities
Novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and showed promising anticancer and antioxidant activities against multiple cancer cell lines, indicating the potential of these compounds in cancer therapy and as antioxidant agents (Rajyalakshmi Gudipati et al., 2011).
Apoptosis Induction
Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent inducers of apoptosis in colorectal carcinoma cells, highlighting their potential as therapeutic agents in cancer treatment (N. Sirisoma et al., 2009).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial efficacy of compounds related to the specified chemical structure, indicating their potential in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Research on similar compounds has revealed significant analgesic and anti-inflammatory properties, suggesting their applicability in the development of novel treatments for pain and inflammation (G. Saravanan et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44BrN3O4/c1-17(4-9-27(39)35-36-29-21-16-19(33)5-8-25(21)34-30(29)40)22-6-7-23-28-24(11-13-32(22,23)3)31(2)12-10-20(37)14-18(31)15-26(28)38/h5,8,16-18,20,22-24,26,28,34,37-38,40H,4,6-7,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAFWWPGRPBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one](/img/structure/B2641386.png)

![N-(4-methoxybenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2641391.png)

![2-Chloro-N-[2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B2641393.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2641396.png)
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2641407.png)

![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)